2-(2-cyanothiophen-3-yl)acetic acid
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Overview
Description
2-(2-Cyanothiophen-3-yl)acetic acid is a heterocyclic compound containing a thiophene ring substituted with a cyano group and an acetic acid moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the cyano group and the carboxylic acid functionality makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-cyanothiophen-3-yl)acetic acid typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . This reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the acylation process. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyanothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Cyanothiophen-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-cyanothiophen-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group
Properties
CAS No. |
2384879-91-6 |
---|---|
Molecular Formula |
C7H5NO2S |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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